Chemical structure and properties of 5,6,7,8-Tetrahydroquinazolin-6-amine
Chemical structure and properties of 5,6,7,8-Tetrahydroquinazolin-6-amine
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5,6,7,8-Tetrahydroquinazolin-6-amine .
Core Scaffold Analysis & Medicinal Chemistry Applications
Chemical Identity & Structural Analysis
5,6,7,8-Tetrahydroquinazolin-6-amine represents a critical "sp³-enriched" building block in modern drug discovery. Unlike its fully aromatic quinazoline counterpart, this scaffold introduces three-dimensionality and improved physicochemical properties (solubility, metabolic stability) while retaining the privileged pyrimidine binding motif found in numerous kinase inhibitors.
| Property | Data |
| CAS Number | 933726-35-3 |
| IUPAC Name | 5,6,7,8-Tetrahydroquinazolin-6-amine |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| Chirality | The C6 carbon is a chiral center. The compound exists as (R) and (S) enantiomers.[1] |
| SMILES | NC1CCC2=NC=NC2C1 |
| pKa (Predicted) | ~9.5 (Primary Amine), ~2.5 (Pyrimidine N1/N3) |
| LogP (Predicted) | -0.3 to 0.1 (Highly polar compared to aromatic quinazoline) |
Structural Conformation
The cyclohexene ring fused to the pyrimidine creates a semi-rigid structure. Unlike the planar quinazoline, the 5,6,7,8-tetrahydro ring adopts a half-chair or envelope conformation . This puckering is crucial for:
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Vector Positioning: The amine at C6 projects out of the aromatic plane, allowing substituents to explore unique pockets in protein targets (e.g., solvent-exposed regions of ATP binding sites).
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Solubility: The disruption of planarity reduces π-π stacking aggregation, significantly improving aqueous solubility.
Synthesis Strategies
The synthesis of the 6-amino derivative typically proceeds through the construction of the tetrahydroquinazoline core followed by functionalization at the C6 position.
Route A: Reductive Amination (Primary Industrial Route)
This route is preferred for its scalability and ability to access chiral derivatives via enzymatic or chiral catalytic methods.
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Precursor Synthesis: 4-Chloro-5,6,7,8-tetrahydroquinazolin-6-one (or the unsubstituted 6-one) is generated via the Dieckmann condensation of pyrimidine diesters or direct cyclization.
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Reductive Amination: The ketone at C6 is treated with an ammonium source (e.g., ammonium acetate) and a reducing agent.
Caption: Synthesis via reductive amination of the ketone intermediate.
Route B: Cyclization of Amino-Amidines
A convergent approach involves reacting
Experimental Protocols
Protocol 1: Reductive Amination of Tetrahydroquinazolin-6-one
Note: This protocol assumes the availability of the ketone intermediate.
Reagents:
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5,6,7,8-Tetrahydroquinazolin-6-one (1.0 eq)
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Ammonium Acetate (10.0 eq)
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Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (dry)
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Molecular Sieves (3Å)
Methodology:
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Preparation: In a flame-dried round-bottom flask, dissolve 5,6,7,8-tetrahydroquinazolin-6-one (1 mmol) in dry methanol (10 mL).
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Imine Formation: Add Ammonium Acetate (10 mmol) and activated 3Å molecular sieves. Stir under nitrogen at room temperature for 2 hours to facilitate imine formation.
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Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (1.5 mmol) portion-wise. Caution: Generates HCN gas if acidified; keep basic.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target M+H = 150.1).
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Workup: Quench with saturated aqueous NaHCO₃. Evaporate methanol. Extract the aqueous layer with DCM (3x).
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Purification: The primary amine is polar. Purify using reverse-phase flash chromatography (C18 column) eluting with Water/Acetonitrile (0.1% NH₄OH modifier).
Validation Criteria:
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¹H NMR (DMSO-d₆): Look for the disappearance of the ketone signal and the appearance of a multiplet at ~3.0-3.5 ppm (CH-NH₂).
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MS (ESI): m/z 150.2 [M+H]⁺.
Medicinal Chemistry Applications
The 5,6,7,8-tetrahydroquinazolin-6-amine scaffold is a "privileged structure" in drug design, particularly for targeting enzymes where the flat aromatic quinazoline causes steric clash or poor solubility.
Topoisomerase II Inhibition
Derivatives of this amine have shown high selectivity for Human Topoisomerase II
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Mechanism: The 6-amino group serves as a vector for attaching aryl groups (via amide or urea linkages) that occupy the ATPase domain.
Kinase Inhibition (ATP-Competitive)
The pyrimidine ring (N1/N3) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 6-position amine projects into the solvent-front or ribose-binding pocket, allowing for the attachment of solubilizing groups or specificity-determining moieties.
Antitubercular Agents
Recent studies indicate that 2-substituted derivatives of this scaffold bind to Mycobacterium tuberculosis DHFR (dihydrofolate reductase), acting as non-classical antifolates.
Structure-Activity Relationship (SAR) Map
Caption: SAR map highlighting the functional roles of the scaffold positions.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye).
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Storage: Hygroscopic amine. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).
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Chirality Warning: Commercial sources may supply the racemate. For biological assays, enantiomeric separation (Chiral HPLC) is recommended as biological activity often resides in a single enantiomer (typically the (S)-isomer for kinase targets, though target-dependent).
References
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Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β . ACS Chemical Biology. (2020).
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Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines . International Journal of Molecular Sciences. (2022).[2]
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5,6,7,8-Tetrahydroquinazolin-6-amine (CAS 933726-35-3) .[3] BLD Pharm Product Record.
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Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates . Journal of Medicinal Chemistry.
